N-羟基-1H-吲哚-2-甲酰胺

描述

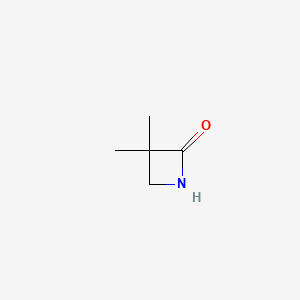

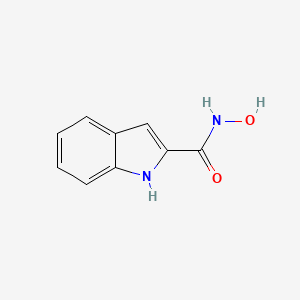

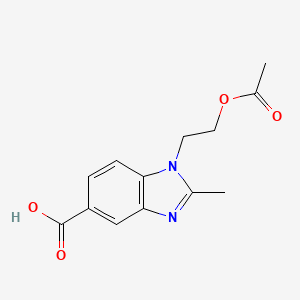

“N-Hydroxy-1H-indole-2-carboxamide” belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Hydroxy-1H-indole-2-carboxamide” can be inferred from its molecular structure. For instance, the presence of the carboxamide group and the indole ring can influence its solubility, reactivity, and other properties .科学研究应用

Enzyme Inhibition

Indole derivatives, including N-Hydroxy-1H-indole-2-carboxamide, have been studied for their unique inhibitory properties against various enzymes . The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .

Antioxidant Role

Some N-substituted indole-2- and 3-carboxamide derivatives have been synthesized and investigated for their antioxidant roles . This research aims to identify structural characteristics responsible for antioxidant activity.

Regulation of Glucose Metabolism

Certain indole-2-carboxamide derivatives have been found to be involved in the regulation of glucose metabolism . This property can control cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Anticancer Activity

Indole derivatives have shown potential as anticancer agents . For instance, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines .

Antiviral Activity

Indole derivatives have demonstrated antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives, including N-Hydroxy-1H-indole-2-carboxamide, have been studied for their anti-inflammatory properties . This is due to their ability to interact with various biological receptors, which can help in the development of new therapeutic derivatives .

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties . Their broad-spectrum biological activities make them an important area of research for the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . Their ability to regulate glucose metabolism makes them a promising area of research for the development of new antidiabetic drugs .

作用机制

Target of Action

N-Hydroxy-1H-indole-2-carboxamide primarily targets MmpL3 , a protein involved in the transport of lipids in Mycobacterium tuberculosis . The compound also interacts with PYGB , a glycogen phosphorylase found in mouse astrocytes . These targets play crucial roles in the survival and virulence of their respective organisms.

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . The presence of the carboxamide moiety in N-Hydroxy-1H-indole-2-carboxamide allows it to form these bonds with a variety of enzymes and proteins, often resulting in the inhibition of their activity .

Biochemical Pathways

It is known that the compound can inhibit the activity of enzymes and proteins involved in lipid transport and glycogen metabolism . This can lead to downstream effects such as the disruption of lipid homeostasis in Mycobacterium tuberculosis and the protection against hypoxia/reoxygenation (H/R) injury in mouse astrocytes .

Pharmacokinetics

The compound’s high lipophilicity likely facilitates its diffusion through lipid-rich environments .

Result of Action

The inhibition of MmpL3 by N-Hydroxy-1H-indole-2-carboxamide can lead to potent anti-tuberculosis activity . In mouse astrocytes, the compound’s interaction with PYGB can protect against H/R injury .

Action Environment

The action of N-Hydroxy-1H-indole-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s lipophilicity may enhance its efficacy in lipid-rich environments . .

安全和危害

未来方向

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

N-hydroxy-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYOEKUUIVLDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212825 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63408-86-6 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)

![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)

![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)

![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)